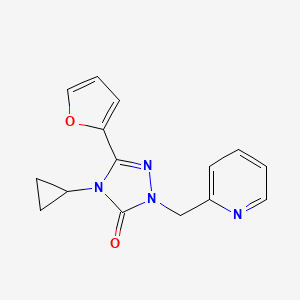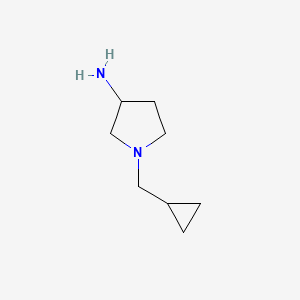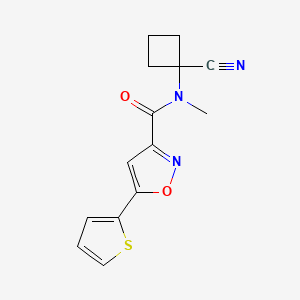![molecular formula C25H30N4OS B2998584 (4-Benzylpiperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone CAS No. 906258-48-8](/img/structure/B2998584.png)
(4-Benzylpiperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine is a synthetic compound known for its ability to alter the lifespan of eukaryotic organisms . It has a molecular weight of 434.60 and a chemical formula of C25H30N4OS . This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine involves several steps. The compound is typically synthesized through a series of reactions that include the formation of piperazine and benzothiazole intermediates . The reaction conditions often require the use of solvents like DMF and DMSO, with ultrasonic assistance to enhance solubility . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzothiazole rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine involves its interaction with specific molecular targets and pathways. It is known to alter the lifespan of eukaryotic organisms by modulating cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key proteins and enzymes involved in cellular metabolism and signaling .
Comparison with Similar Compounds
Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure and are used in various pharmaceutical applications.
Benzothiazole derivatives: These compounds are known for their bioactive properties and are used in the development of drugs and other therapeutic agents.
The uniqueness of Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-19-9-11-29(12-10-19)25-26-22-8-7-21(17-23(22)31-25)24(30)28-15-13-27(14-16-28)18-20-5-3-2-4-6-20/h2-8,17,19H,9-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNATFYYPPTOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)
![N-(3-ethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2998503.png)

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)





![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)


![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)
